- Isomerization of alkenesYouji Huaxue, 1985, (6), 479-85,
Cas no 95-41-0 (dihydroisojasmone)

dihydroisojasmone structure
Nombre del producto:dihydroisojasmone
Número CAS:95-41-0
MF:C11H18O
Megavatios:166.260023593903
CID:34793
dihydroisojasmone Propiedades químicas y físicas
Nombre e identificación
-
- dihydroisojasmone
- Dihydro-iso-Jasmone
- 2-hexylcyclopent-2-en-1-one
- ISOJASMONE
- 2-Cyclopenten-1-one,2-hexyl
- 2-Hexyl-2-cyclopenten-1-one
- 2-Hexyl-2-cyclopentenone
- 2-hexylcyclopent-2-enone
- 2-n-Hexyl-2-cyclopenten-1-one
- 2-n-hexyl-2-cyclopentenone
- EINECS 202-417-5
- isojasmone B11
- 2-Hexyl-2-cyclopenten-1-one (ACI)
- 2-Hexyl-1-cyclopenten-3-one
- 2-Hexyl-2-cyclopenten-1-on
- Isojasmol
- NSC 78462
-
- Renchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
- Clave inchi: VGECIEOJXLMWGO-UHFFFAOYSA-N
- Sonrisas: O=C1CCC=C1CCCCCC
Atributos calculados
- Calidad precisa: 166.13600
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 5
- Complejidad: 179
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 7
Propiedades experimentales
- Denso: 0.8997 (rough estimate)
- Punto de ebullición: 254.5°C (rough estimate)
- índice de refracción: 1.4677 (estimate)
- PSA: 17.07000
- Logp: 3.24610
dihydroisojasmone Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
dihydroisojasmone Datos Aduaneros
- Código HS:2914299000
- Datos Aduaneros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
dihydroisojasmone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |
2-hexylcyclopent-2-en-1-one |
95-41-0 | 99% | 25ml |
¥612.00 | 2022-01-12 |
dihydroisojasmone Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
Referencia
- Palladium-assisted alkylation of olefinsJournal of the American Chemical Society, 1980, 102(15), 4973-9,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chlorideRecueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Simple route to 2-alkylcyclopent-2-enonesSynthetic Communications, 1974, 4(5), 303-6,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanonesSynthetic Communications, 1977, 7(3), 185-8,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Syntheses of 2-cycloalken-1-onesSynthesis, 1990, (8), 677-8,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
Referencia
- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reactionJournal of the American Chemical Society, 2004, 126(35), 11058-11066,
Synthetic Routes 8
Condiciones de reacción
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
Referencia
- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactionsAngewandte Chemie, 2002, 41(18), 3481-3484,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanolsYukagaku, 1981, 30(11), 762-6,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
Referencia
- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenoneNippon Kagaku Kaishi, 1981, (7), 1121-8,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Referencia
- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydesSynthesis, 1989, (8), 603-7,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamidesTetrahedron Letters, 1986, 27(7), 775-8,
Synthetic Routes 13
Condiciones de reacción
Referencia
- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodideChemistry & Industry (London, 1983, (13),,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincsTetrahedron, 2000, 56(52), 10197-10207,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanoneYukagaku, 1982, 31(9), 612-14,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynesZhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactoneNagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acidsZhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketonesZhurnal Organicheskoi Khimii, 1994, 30(2), 191-2,
Synthetic Routes 20
Condiciones de reacción
Referencia
- Allylic oxidation of monoalkyl-substituted cyclopentenesIndian Journal of Chemistry, 1975, 13(1), 29-32,
Synthetic Routes 21
Condiciones de reacción
Referencia
- Cyclization of undec-10-enoic acid by polyphosphoric acidTetrahedron, 1969, 25(24), 6025-6,
dihydroisojasmone Raw materials
- Cyclopentanone, 2-chloro-2-hexyl-
- 2-Iodocyclopent-2-enone
- 2-(Dimethylvinylsilyl)pyridine
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 1-(2-Chlorocyclopropyl)-1-octanone
- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-
- 4-Oxoundecanal
- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-
- 2-Hexylidenecyclopentanone
dihydroisojasmone Preparation Products
dihydroisojasmone Literatura relevante
-
Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565
-
2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260
-
Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498
-
Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235
-
Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744
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